molecular formula C19H22N2O4S B6549033 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide CAS No. 1040659-88-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide

Cat. No. B6549033
CAS RN: 1040659-88-8
M. Wt: 374.5 g/mol
InChI Key: QLAQRTLDTIGLDB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a tetrahydroquinoline and an ethanesulfonyl group . Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring, while tetrahydroquinolines are heterocyclic compounds containing a quinoline backbone with four added hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzamide core, with a methoxy group at the 4-position, and a tetrahydroquinoline with an ethanesulfonyl group at the 1-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, benzamides can undergo various reactions such as hydrolysis, reduction, and reactions at the ortho position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine have a molecular weight of 240.33, and are stored at room temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds like ethanesulfonyl chloride are considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its potential uses in medicinal chemistry, given the biological activity of many benzamide and tetrahydroquinoline derivatives .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-4-5-15-13-16(8-11-18(15)21)20-19(22)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAQRTLDTIGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide

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